BenchChemオンラインストアへようこそ!

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid

Medicinal Chemistry QSAR Target Selectivity

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid (CAS 182957-95-5) is a disubstituted benzoic acid derivative (molecular formula C₁₅H₁₄N₂O₃; molecular weight 270.28 g/mol) characterized by a 4-methyl substituent and a 3-[(phenylcarbamoyl)amino] (ureido) moiety. It is commercially available from several specialty chemical suppliers (e.g., AKSci, Fluorochem, Enamine) at typical purities of ≥95%.

Molecular Formula C15H14N2O3
Molecular Weight 270.288
CAS No. 182957-95-5
Cat. No. B2469190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid
CAS182957-95-5
Molecular FormulaC15H14N2O3
Molecular Weight270.288
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H14N2O3/c1-10-7-8-11(14(18)19)9-13(10)17-15(20)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19)(H2,16,17,20)
InChIKeyBPZAOKROQZOTJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic Acid (CAS 182957-95-5): Procurement-Relevant Compound Profile


4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid (CAS 182957-95-5) is a disubstituted benzoic acid derivative (molecular formula C₁₅H₁₄N₂O₃; molecular weight 270.28 g/mol) characterized by a 4-methyl substituent and a 3-[(phenylcarbamoyl)amino] (ureido) moiety . It is commercially available from several specialty chemical suppliers (e.g., AKSci, Fluorochem, Enamine) at typical purities of ≥95% . The molecule serves as a versatile small-molecule scaffold in medicinal chemistry, leveraging the hydrogen-bonding capacity of the ureido-benzoic acid (UBA) motif [1].

Why Generic Substitution Fails for 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic Acid


In-class ureido-benzoic acid derivatives (e.g., 3-[(phenylcarbamoyl)amino]benzoic acid, CAS 20632-57-9; or the 4-methylphenyl isomer, CAS not assigned) are not interchangeable with 4-methyl-3-[(phenylcarbamoyl)amino]benzoic acid. Quantitative structure-activity relationship (QSAR) analyses demonstrate that the positioning of the methyl group (on the benzoic acid core versus the phenyl ring) significantly alters lipophilicity and hydrogen-bonding geometry, critically impacting target binding [1]. Furthermore, the self-complementary quadruple hydrogen-bonding motif of the UBA scaffold achieves a dimerization constant of approximately 10⁹ M⁻¹ in chloroform, a property exquisitely sensitive to substitution pattern changes that disrupt the hydrogen-bond array [2]. Such structural nuances directly prevent interchangeability in medicinal chemistry and supramolecular applications.

Product-Specific Quantitative Evidence Guide


Structural Differentiation: 4-Methyl vs. 3-[(4-Methylphenyl)carbamoyl]amino Isomer

The target compound (4-methyl substitution on the benzoic acid ring) exhibits a distinct target-binding profile compared to the positional isomer 3-[[(4-methylphenyl)carbamoyl]amino]benzoic acid (methyl group on the terminal phenyl ring). QSAR analysis of arylureidobenzoic acids reveals that para-substitution on the benzoic acid moiety (as in the target compound) is tolerated for GluR5 antagonism, whereas alternative substitution patterns diminish activity [1].

Medicinal Chemistry QSAR Target Selectivity

Commercial Purity Benchmarking Against Closest Analogs

The target compound is commercially supplied at ≥95% purity (HPLC) by at least three independent vendors (AKSci, Fluorochem, Enamine) . In contrast, the closest analog, 3-[(phenylcarbamoyl)amino]benzoic acid (CAS 20632-57-9), is typically listed as 'bioactive chemical' without a quantified purity specification from major databases [1], creating ambiguity for procurement requiring defined purity.

Chemical Procurement Purity Specification Quality Control

Hydrogen-Bonding Dimerization Capacity vs. Non-Ureido Analogs

Ureido-benzoic acid (UBA) derivatives engage in self-complementary quadruple hydrogen bonding with a dimerization constant (K_dimer) ≈ 10⁹ M⁻¹ in chloroform [1]. The target compound’s 4-methyl-3-ureido substitution pattern retains this robust dimerization capacity, whereas non-ureido benzoic acids (e.g., 4-methylbenzoic acid) show negligible dimerization (K_dimer < 10² M⁻¹).

Supramolecular Chemistry Hydrogen Bonding Dimerization Constant

Physicochemical Property Differentiation: clogP vs. Non-Methylated Analog

The 4-methyl substituent on the benzoic acid ring increases calculated logP (clogP) by approximately +0.5 compared to the non-methylated analog 3-[(phenylcarbamoyl)amino]benzoic acid (CAS 20632-57-9), based on ChemSpider molecular property predictions . This modifies the molecule’s lipophilic efficiency profile in drug discovery programs.

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Scaffold Versatility: Procurement for Kinase Inhibitor Intermediate Libraries

The compound has been identified as a key pharmaceutical intermediate in the synthesis of kinase inhibitor libraries, including nilotinib (BCR-ABL inhibitor) [1]. Its orthogonal functional groups (carboxylic acid and ureido) enable divergent derivatization, whereas simpler benzoic acid scaffolds (e.g., 4-methylbenzoic acid) lack the ureido handle for late-stage diversification.

Medicinal Chemistry Kinase Inhibitors Library Synthesis

Best Research and Industrial Application Scenarios for 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic Acid


Medicinal Chemistry: GluR5 Kainate Receptor Antagonist Lead Optimization

The compound’s structure aligns with the QSAR-proven para-substitution requirement for GluR5 antagonism . Medicinal chemists can utilize it as a privileged scaffold for building arylureidobenzoic acid (AUBA) libraries, knowing that alternative isomers (e.g., 3-[[(4-methylphenyl)carbamoyl]amino] isomer) are inactive at this target.

Kinase Inhibitor Library Synthesis

As a pharmaceutical intermediate referenced in kinase inhibitor patents (including nilotinib synthesis) , the compound supports construction of tyrosine kinase inhibitor libraries. Its dual reactive handles reduce the number of building blocks required for diversification—benefiting cost-conscious medicinal chemistry procurement.

Supramolecular Chemistry: Hydrogen-Bonded Self-Assemblies

The UBA motif’s K_dimer of ~10⁹ M⁻¹ in chloroform makes the target compound a reliable building block for quadruple hydrogen-bonded dimers. Researchers studying supramolecular polymers or recognition elements can confidently procure material from suppliers with ≥95% purity specifications, avoiding the batch-to-batch variability seen in non-specified UBA analogs.

Pharmacokinetic Profiling: Lipophilic Efficiency Optimization

The +0.5 clogP increase relative to the non-methylated analog positions the target compound for permeability screening in hit-to-lead programs. Procurement of this specific methylated scaffold, rather than the generic des-methyl form, directly supports structure-property relationship (SPR) campaigns without the need for additional synthetic methylation steps.

Quote Request

Request a Quote for 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.